Physicochemical properties of Methapyrilene Hydrochloride
Physicochemical properties of Methapyrilene Hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of Methapyrilene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methapyrilene Hydrochloride is the monohydrochloride salt of Methapyrilene, an antihistamine and sedative that acts as a H1-receptor antagonist.[1] It was previously used in over-the-counter sleep aids but was voluntarily withdrawn from the market in 1979 after studies indicated it was a potent carcinogen.[2] Despite its withdrawal from therapeutic use, its well-documented physicochemical properties make it a valuable compound for research, particularly in the fields of toxicology, analytical chemistry, and drug metabolism. This guide provides a comprehensive overview of the core physicochemical properties of Methapyrilene Hydrochloride, detailed experimental protocols for their determination, and logical workflows to aid in research and development.
Physicochemical Properties
The fundamental physicochemical characteristics of Methapyrilene Hydrochloride are summarized in the tables below.
Table 1: General and Structural Information
| Property | Value | Source |
| CAS Number | 135-23-9 | [1][3] |
| Molecular Formula | C₁₄H₂₀ClN₃S | [1][3] |
| Molecular Weight | 297.85 g/mol | [3][4] |
| IUPAC Name | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride | [1] |
| Synonyms | Methapyrilene HCl, Histadyl | [5][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Description | White crystalline powder or solid with a faint odor and bitter taste.[1][5] | [1][5] |
| Melting Point | 162 °C (324 °F) | [1][4][5] |
| pKa (Strongest Basic) | 8.76 - 8.85 | [6][7] |
| pH (Aqueous Solution) | Approximately 5.5 | [1][2] |
| Stability | Light sensitive.[8] Solutions in water, DMSO, 95% ethanol (B145695), or acetone (B3395972) are reported to be stable for 24 hours under normal lab conditions.[8] | [8] |
Table 3: Solubility Data
| Solvent | Solubility | Source |
| Water | Soluble (1 g in ~0.5 mL) | [4][5] |
| Ethanol | Soluble (1 g in ~5 mL); ~1 mg/mL | [4][5][9] |
| Chloroform | Soluble (1 g in ~3 mL) | [4][5] |
| Dimethylformamide (DMF) | ~15 mg/mL | [9][10] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [9][10] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [9][10] |
| Ether | Practically Insoluble | [4] |
| Benzene | Practically Insoluble | [4] |
Table 4: Spectroscopic Data
| Technique | Data | Source |
| UV/Vis (λmax) | 238 - 241 nm | [2][4][9] |
| ¹³C NMR | Spectral data available | [1] |
| Mass Spectrometry | Experimental GC-MS and MS-MS data available | [2] |
Experimental Protocols
The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[11]
Protocol:
-
Preparation: An excess amount of Methapyrilene Hydrochloride is added to a series of vials containing different solvents (e.g., water, ethanol, PBS at various pH levels).[11] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[11]
-
Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 37 ± 1 °C for physiological relevance) for a predetermined period (typically 24-48 hours) to reach equilibrium.[12][13]
-
Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of Methapyrilene Hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]
-
Replication: The experiment should be performed in triplicate for each solvent and condition to ensure reproducibility.[12]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[16][17]
Protocol:
-
Sample Preparation: A precisely weighed amount of Methapyrilene Hydrochloride is dissolved in a suitable solvent, typically purified water.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.[17] The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[17]
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for both qualitative identification and quantitative analysis.[18][19]
Protocol:
-
Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20 minutes to ensure lamp stability.[20]
-
Sample Preparation: A stock solution of Methapyrilene Hydrochloride is prepared in a UV-transparent solvent (e.g., ethanol or water). A series of dilutions are made to find a concentration that gives an absorbance reading within the instrument's linear range (typically 0.2-1.0).
-
Baseline Correction: A cuvette is filled with the pure solvent (the "blank") and placed in the spectrophotometer to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[20]
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution. The absorbance is scanned over a wavelength range (e.g., 200-400 nm).[20]
-
Data Analysis: The resulting spectrum (a plot of absorbance vs. wavelength) is analyzed to identify the λmax, the wavelength at which the highest absorbance occurs.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.[22]
Protocol:
-
Sample Preparation: Approximately 5-25 mg of Methapyrilene Hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[23] The use of deuterated solvents prevents solvent signals from obscuring the analyte peaks in a ¹H NMR spectrum.[24]
-
Transfer to NMR Tube: The solution is transferred to a clean, unscratched NMR tube using a Pasteur pipette. If any solid particles are present, the solution should be filtered first.[23]
-
Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0 ppm).[24]
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The desired NMR experiment (e.g., ¹H, ¹³C) is then run.
-
Spectral Processing: The acquired data (Free Induction Decay) is Fourier transformed and processed to generate the final NMR spectrum for structural interpretation.
Mass Spectrometry (MS)
MS is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.[25]
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[26] This allows for the analysis of individual components in a mixture.
-
Ionization: The Methapyrilene Hydrochloride molecules are ionized in the ion source. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[25]
-
Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The spectrum is analyzed to determine the molecular weight from the molecular ion peak. Fragmentation patterns can be further analyzed (e.g., using MS/MS) to provide structural information.[27]
Visualizations
The following diagrams illustrate key experimental and logical workflows related to the physicochemical characterization of Methapyrilene Hydrochloride.
Caption: Workflow for Physicochemical Characterization.
References
- 1. Methapyrilene Hydrochloride | C14H20ClN3S | CID 8667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Methapyrilene [drugfuture.com]
- 5. METHAPYRILENE HYDROCHLORIDE | 135-23-9 [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. METHAPYRILENE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. pKa and log p determination | PPTX [slideshare.net]
- 18. longdom.org [longdom.org]
- 19. ej-eng.org [ej-eng.org]
- 20. m.youtube.com [m.youtube.com]
- 21. ejournal.upi.edu [ejournal.upi.edu]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
